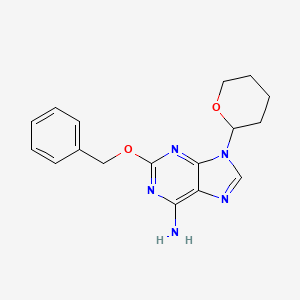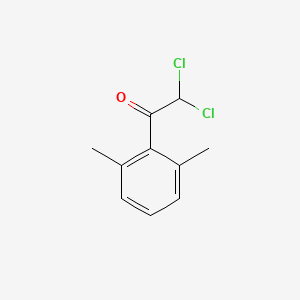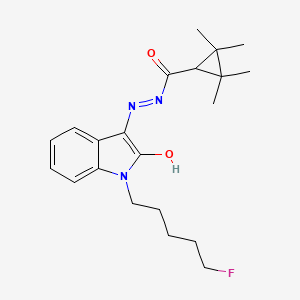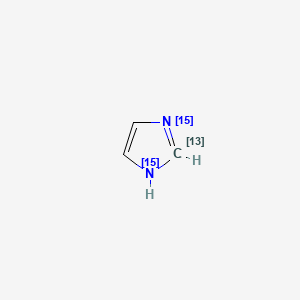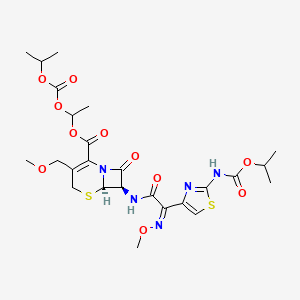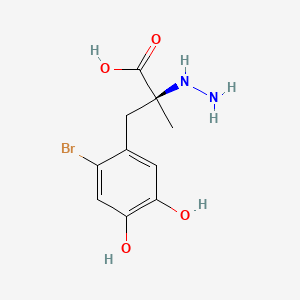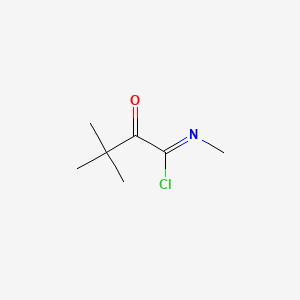
N,3,3-trimethyl-2-oxobutanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,3-trimethyl-2-oxobutanimidoyl chloride is an organic compound with a unique structure that includes a chloride group attached to an imidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-2-oxobutanimidoyl chloride typically involves the reaction of 3,3-dimethyl-2-butanone with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired imidoyl chloride under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,3,3-trimethyl-2-oxobutanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .
Applications De Recherche Scientifique
Chemistry
In chemistry, N,3,3-trimethyl-2-oxobutanimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
Its ability to form stable amides and esters makes it useful in drug design and development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of N,3,3-trimethyl-2-oxobutanimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,3,3-trimethyl-2-oxobutanimidoyl chloride include:
Acetyl Chloride: A simpler acyl chloride with similar reactivity.
Benzoyl Chloride: An aromatic acyl chloride with different reactivity due to the presence of a benzene ring.
Uniqueness
Its ability to form stable intermediates and products makes it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
124838-03-5 |
|---|---|
Formule moléculaire |
C7H12ClNO |
Poids moléculaire |
161.629 |
Nom IUPAC |
N,3,3-trimethyl-2-oxobutanimidoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-7(2,3)5(10)6(8)9-4/h1-4H3 |
Clé InChI |
PKDZIMRUNPZGDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=NC)Cl |
Synonymes |
Butanimidoyl chloride, N,3,3-trimethyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


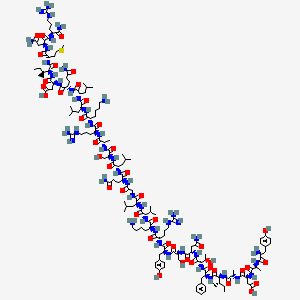
![2-Azabicyclo[2.2.2]octane-3-carboxamide,(S)-(9CI)](/img/new.no-structure.jpg)
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
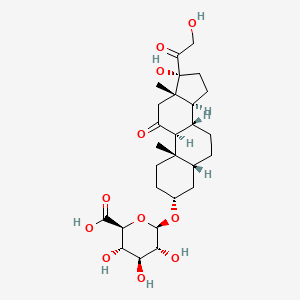
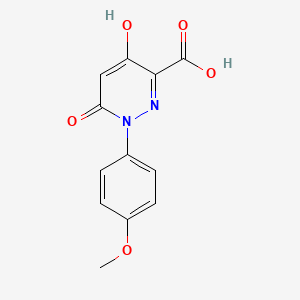
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
